![molecular formula C19H21N3O4S B5598647 3-{2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5598647.png)
3-{2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione
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Description
The compound is a multifaceted molecule that encompasses several functional groups and structural motifs, including benzothiazole, piperidine, and oxazolidine dione. Such structures are often explored for their potential in various fields of chemistry and pharmacology due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position. This process typically involves fusion with aromatic aldehydes and subsequent reactions, such as dehydrogenation to yield corresponding oxazoles and thiazoles. Further modifications can lead to the synthesis of compounds similar to the one (Badr, Aly, Fahmy, & Mansour, 1981).
Molecular Structure Analysis
The molecular structure of related benzothiazolyl and piperidinyl compounds has been determined, showing that such compounds can have planar rings with dihedral angles indicating the spatial arrangement of the molecular framework. For instance, the structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was elucidated, showcasing the typical conformation of the piperidin ring and the planarity of the benzothiazol ring (Yıldırım et al., 2006).
Chemical Reactions and Properties
Compounds containing oxazolidine and thiazolidine rings can undergo various chemical reactions, including interactions with p-nitrobenzaldehyde and piperidine to give Mannich bases and acetylation to yield N-acetylderivatives. These derivatives can undergo cyclization in the presence of anhydrous ZnCl2, leading to bicyclic compounds (Badr, Aly, Fahmy, & Mansour, 1981).
Scientific Research Applications
Understanding the Chemical's Role in Various Studies
The chemical 3-{2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione, due to its complex structure, is not directly mentioned in the available scientific literature. However, we can infer its potential applications and relevance by exploring studies on similar compounds, particularly those involving benzothiazoles and oxazolidinones, which are core components of the mentioned chemical. These compounds are widely researched for their diverse pharmacological properties and applications in various fields.
Benzothiazoles: From Environmental Presence to Pharmacological Importance
Benzothiazoles and their derivatives are recognized for their wide range of applications in the pharmaceutical industry due to their potential therapeutic properties. A study highlighted the presence of benzothiazoles in indoor air, emphasizing their widespread use in consumer and industrial products and the consequent exposure risks they pose. This suggests a need for further research into their environmental impact and potential health implications (Wan, Xue, & Kannan, 2016).
Oxazolidinones: Antimicrobial Agents and Beyond
Oxazolidinones, particularly linezolid, are explored for their antimicrobial efficacy against gram-positive bacteria. Their mechanism, involving the inhibition of protein synthesis by binding to the bacterial ribosome, makes them valuable in treating infections resistant to other antibiotics. However, their use has been associated with specific side effects, such as lactic acidosis, attributed to mitochondrial protein synthesis inhibition, highlighting the importance of understanding their pharmacodynamics and safety profile (Palenzuela et al., 2005).
properties
IUPAC Name |
3-[2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-19(2)17(24)22(18(25)26-19)11-15(23)21-9-5-6-12(10-21)16-20-13-7-3-4-8-14(13)27-16/h3-4,7-8,12H,5-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBPLYPXOPQHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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